molecular formula C16H17N3O3S2 B2431378 N-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1172086-77-9

N-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2431378
CAS No.: 1172086-77-9
M. Wt: 363.45
InChI Key: KYZIWMWFIBBMMN-UHFFFAOYSA-N
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Description

N-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C16H17N3O3S2 and its molecular weight is 363.45. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S2/c20-16(11-4-2-1-3-5-11)17-15-13-8-23-9-14(13)18-19(15)12-6-7-24(21,22)10-12/h1-5,12H,6-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZIWMWFIBBMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of an amine (NH) in the compound could potentially negatively impact its brain penetration

Biological Activity

N-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H17N3O3S2
  • Molecular Weight : 363.5 g/mol
  • CAS Number : 1172086-77-9

The compound features a unique structure that includes a tetrahydrothiophene moiety and a thieno[3,4-c]pyrazole framework. This structural diversity is crucial for its biological activity.

Insecticidal Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant insecticidal activity. For instance, in bioassays against various agricultural pests such as Mythimna separate and Helicoverpa armigera, certain compounds showed mortality rates exceeding 70% at concentrations of 500 mg/L. Notably:

CompoundTarget PestMortality Rate (%)
14qMythimna separate70
14hHelicoverpa armigeraModerate (<50)
ControlTebufenpyrad60

This suggests that modifications to the benzamide structure can enhance insecticidal efficacy, particularly when halogen substituents like fluorine or chlorine are included in the benzene ring .

Antifungal Activity

The compound also exhibits antifungal properties. In tests against Pyricularia oryzae, several derivatives showed inhibition rates ranging from 55.6% to 77.8%, indicating potential as a fungicide:

CompoundTarget FungusInhibition Rate (%)
14hPyricularia oryzae77.8
14ePyricularia oryzae55.6
ControlBixafen100

These findings highlight the compound's potential in agricultural applications as a biopesticide .

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes critical for the survival of pests and fungi.
  • Disruption of Cellular Processes : Its structural components could interfere with cellular signaling pathways in target organisms.
  • Toxicity Profiles : Toxicity assessments in zebrafish indicated an LC50 value of approximately 14.01 mg/L for some derivatives, suggesting moderate toxicity which is essential for evaluating environmental impact and safety .

Case Studies and Research Findings

In-depth studies have been conducted to assess the efficacy and safety of this compound in various biological systems:

  • Zebrafish Toxicity Tests : These tests are crucial for understanding the environmental impact of the compound and its derivatives. The observed LC50 values suggest that while effective against pests, care must be taken regarding its application due to potential aquatic toxicity.
  • Structure–Activity Relationship (SAR) : Research into SAR has shown that specific substitutions on the benzene ring significantly enhance insecticidal activity. For example, compounds with fluorine and chlorine substituents exhibited superior performance compared to those without these groups .

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